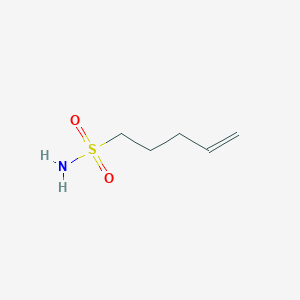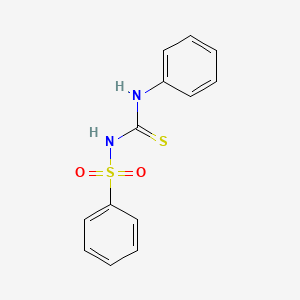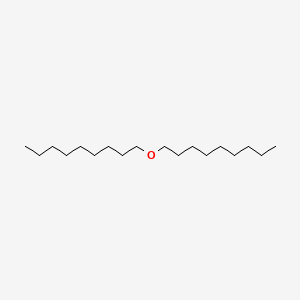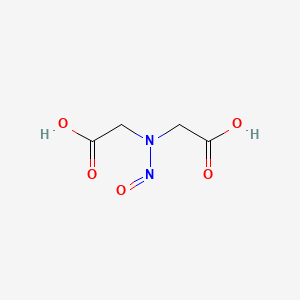
Nitrosoiminodiacetic acid
Overview
Description
Nitrosoiminodiacetic acid is a chemical compound with the molecular formula C4H6N2O5 It is characterized by the presence of a nitroso group (-NO) attached to an iminodiacetic acid moiety
Mechanism of Action
Target of Action
Nitrosoiminodiacetic acid is a nitrosated analog of iminodiacetic acid It’s known that nitrosamines, a group to which this compound belongs, are potent carcinogens . They can interact with DNA and cause mutations, leading to cancer .
Mode of Action
Nitrosamines, in general, are known to cause dna damage, leading to mutations and potentially cancer . They can form DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical. This process could be a part of this compound’s mode of action.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that nitrosamines are generally highly reactive and can be rapidly absorbed and distributed in the body . The bioavailability of this compound would depend on factors such as the route of administration and the physicochemical properties of the compound.
Result of Action
As a nitrosamine, it’s known to have genotoxic effects, causing dna damage that can lead to mutations and potentially cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, nitrosamines can form under certain conditions, such as in the presence of nitrous acid, alkyl nitrites, and nitrogen oxides . Therefore, the presence of these substances could potentially influence the action of this compound. Furthermore, factors such as pH, temperature, and the presence of other chemicals could also affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Nitrosoiminodiacetic acid are not fully understood due to limited research. As a nitrosamine, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is likely to be complex and could involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism
Molecular Mechanism
Nitrosamines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on the effects of this compound at different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitrosoiminodiacetic acid can be synthesized through the nitrosation of iminodiacetic acid. The process typically involves the reaction of iminodiacetic acid with nitrous acid under acidic conditions. The reaction is carried out in a controlled environment to ensure the formation of the desired nitroso compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Nitrosoiminodiacetic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroiminodiacetic acid.
Reduction: Formation of aminoiminodiacetic acid.
Substitution: Formation of substituted iminodiacetic acid derivatives.
Scientific Research Applications
Nitrosoiminodiacetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic agent.
Industry: Used in the production of various chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Nitrosoethylenediaminetriacetic acid
- Nitrosoglycine
- Nitrososarcosine
Comparison
Nitrosoiminodiacetic acid is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct chemical properties and potential applications. For example, nitrosoethylenediaminetriacetic acid has a different molecular structure and reactivity profile, making it suitable for different applications.
Properties
IUPAC Name |
2-[carboxymethyl(nitroso)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O5/c7-3(8)1-6(5-11)2-4(9)10/h1-2H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYVHYXTFHZCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021043 | |
| Record name | Nitrosoiminodiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25081-31-6 | |
| Record name | Nitrosoiminodiacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25081-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosoiminodiacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025081316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrosoiminodiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(carboxymethyl)(nitroso)amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITROSOIMINODIACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRD7T0PY6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Nitrosoiminodiacetic acid in environmental studies?
A1: this compound (NIDA) is a significant compound in environmental research due to its presence as a degradation product of chelating agents like Nitrilotriacetic acid (NTA). [] NTA is commonly found in detergents and industrial applications, and its breakdown into NIDA raises concerns about potential environmental and toxicological impacts.
Q2: What analytical techniques are employed to identify and quantify this compound in complex mixtures?
A3: Gas chromatography coupled with mass spectrometry (GC/MS) is a key technique used to identify and quantify this compound (NIDA) within complex mixtures, such as those found in hazardous waste. [, ] This method often involves derivatization of NIDA to enhance its volatility and detectability.
Q3: Can you elaborate on the detection of this compound in hazardous waste and its environmental implications?
A4: this compound (NIDA) has been detected in hazardous waste, specifically in samples taken from Tank 241-SY-103, a storage tank at the Hanford Site. [] Its presence in this context is likely linked to the degradation of chelating agents, such as Ethylenediaminetetraacetic acid (EDTA) and Nitrilotriacetic acid (NTA), commonly used in nuclear waste processing. [] The identification of NIDA in such waste streams raises concerns about its potential release into the environment and the subsequent ecological and health risks it might pose.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2'-amino-6'-(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B3050240.png)
![(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one](/img/structure/B3050241.png)
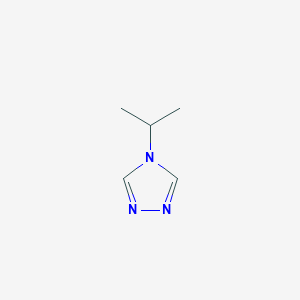

![Pyrido[1,2-a]benzimidazole](/img/structure/B3050246.png)


